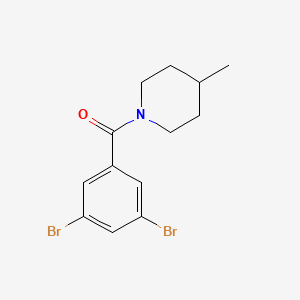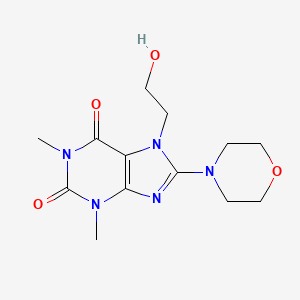![molecular formula C11H7NO3 B15010113 2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B15010113.png)
2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is a synthetic antimicrobial agent belonging to the quinazolinone class of drugs. It has demonstrated effectiveness against various bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid (2-amino benzoic acid) with acetic anhydride. The reaction is carried out under reflux conditions at 35-40°C for 50-55 minutes. After the reaction, the excess solvent is removed, and the product is extracted using petroleum ether. The final product is obtained by recrystallization with ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and other nucleophilic reagents. Reaction conditions vary depending on the desired product but generally involve mild temperatures and specific catalysts .
Major Products Formed
Major products formed from these reactions include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Medicine: Investigated for its potential use in treating infectious diseases, including tuberculosis.
Wirkmechanismus
The mechanism of action of 2-methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one involves inhibiting bacterial growth by targeting specific enzymes and pathways essential for bacterial survival. For example, it has been shown to inhibit the serine protease human leukocyte elastase, which plays a role in tissue degeneration in various diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethoxy-4H-3,1-benzoxazin-4-one
- 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one
- Quinazolin-4(3H)-ones
Uniqueness
2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is unique due to its specific structural features and broad-spectrum antimicrobial activity. Unlike some similar compounds, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further research and development .
Eigenschaften
Molekularformel |
C11H7NO3 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
2-methyl-[1]benzofuro[3,2-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C11H7NO3/c1-6-12-9-7-4-2-3-5-8(7)15-10(9)11(13)14-6/h2-5H,1H3 |
InChI-Schlüssel |
UMUUTEZBWGDVDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=O)O1)OC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B15010030.png)

![2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15010040.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010046.png)
![3,4,5-triphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B15010047.png)
![ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010052.png)
![ethyl 1-(3,4-dimethoxybenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B15010062.png)
![(2E)-3-phenyl-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15010067.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B15010079.png)

![Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15010096.png)
![2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B15010108.png)

![4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15010122.png)
